molecular formula C17H17BrO6 B11509827 3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B11509827
M. Wt: 397.2 g/mol
InChI Key: YCULYGKLZGXTTF-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a brominated benzylidene moiety, a hydroxy group, and a methoxy group, all of which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multiple steps, starting with the preparation of the brominated benzylidene precursor. One common method involves the bromination of 4-hydroxy-3-methoxybenzaldehyde to obtain 3-bromo-4-hydroxy-5-methoxybenzaldehyde . This intermediate is then subjected to a condensation reaction with 1,5-dioxaspiro[5.5]undecane-2,4-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The brominated benzylidene moiety can be reduced to form the corresponding benzyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce benzyl derivatives.

Scientific Research Applications

3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The brominated benzylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The hydroxy and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17BrO6

Molecular Weight

397.2 g/mol

IUPAC Name

3-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C17H17BrO6/c1-22-13-9-10(8-12(18)14(13)19)7-11-15(20)23-17(24-16(11)21)5-3-2-4-6-17/h7-9,19H,2-6H2,1H3

InChI Key

YCULYGKLZGXTTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)OC3(CCCCC3)OC2=O)Br)O

Origin of Product

United States

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